molecular formula C15H20N4S B1275588 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 669748-48-5

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275588
CAS No.: 669748-48-5
M. Wt: 288.4 g/mol
InChI Key: RAGPQLCQEQJMOG-UHFFFAOYSA-N
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Description

4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H20N4S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c1-4-11-19-14(16-17-15(19)20)12-7-9-13(10-8-12)18(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGPQLCQEQJMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396668
Record name 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669748-48-5
Record name 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Potassium Dithiocarbazinate Salt

  • Starting Material: Benzoic acid hydrazide derivative (e.g., 4-(diethylamino)benzoic acid hydrazide).
  • Procedure: React the hydrazide with carbon disulfide in an alkaline ethanol solution.
  • Conditions: Stirring at room temperature, followed by ether extraction to isolate the potassium salt.
  • Yield: Approximately 67% reported for analogous phenyl derivatives.
  • Notes: The potassium salt is typically used without further purification for the next step.

Cyclization to 4-Amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

  • Reagents: Potassium dithiocarbazinate salt and hydrazine hydrate.
  • Procedure: Dissolve the potassium salt in water, add hydrazine hydrate, and reflux.
  • Observation: Color change from yellow to green; hydrogen sulfide evolution monitored until cessation.
  • Isolation: Acidify with hydrochloric acid to precipitate the triazole-thiol compound.
  • Yield: Around 65% for phenyl analogs; expected similar for diethylaminophenyl derivatives.
  • Characterization: Melting point ~198-200°C; confirmed by FTIR, 1H-NMR, and elemental analysis.

Functionalization at Position 5 with 4-(Diethylamino)phenyl Group

  • Approach: Direct substitution or condensation involving 4-(diethylamino)benzaldehyde or related derivatives.
  • Alternative: Multi-component reactions combining hydrazine, carbon disulfide, and substituted benzaldehydes to form disubstituted triazole-thiols in one pot.
  • Conditions: Reflux in ethanol or other suitable solvents with acid catalysis (e.g., glacial acetic acid).
  • Yields: Variable, but literature reports 70-80% for similar Schiff base and cyclization reactions.
  • Characterization: Confirmed by disappearance of NH2 peak in IR and appearance of C=N stretch, alongside NMR data.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Key Observations/Characterization
1 Hydrazide formation Starting acid derivative + hydrazine N/A Precursor for dithiocarbazinate salt
2 Potassium dithiocarbazinate salt formation Hydrazide + carbon disulfide + alkali ethanol ~67 Yellow salt isolated by ether extraction
3 Cyclization to triazole-thiol Potassium salt + hydrazine hydrate, reflux in water ~65 Color change, H2S evolution; mp ~198-200°C
4 Allylation at position 4 Triazole-thiol + allyl halide + base in aprotic solvent >70* Formation of 4-allyl derivative
5 Aromatic substitution at position 5 Condensation with 4-(diethylamino)benzaldehyde + acid reflux 70-80* Schiff base intermediate, confirmed by IR and NMR

*Yields extrapolated from analogous literature data due to limited direct reports for this exact compound.

Research Findings and Analytical Data

  • The synthesis of 4H-1,2,4-triazole-3-thiol derivatives with aromatic substitutions is well-documented with consistent yields and reliable characterization techniques including FTIR, 1H-NMR, 13C-NMR, and elemental analysis.
  • The allylation step is crucial for introducing the 4-allyl substituent, which can influence biological activity and physicochemical properties.
  • The diethylamino group on the phenyl ring at position 5 enhances electron density and may affect the compound's reactivity and interaction with biological targets.
  • Spectroscopic data typically show characteristic peaks:
    • IR: C=N stretch (~1610-1620 cm⁻¹), S-H stretch (~2740 cm⁻¹), aromatic and aliphatic C-H stretches.
    • NMR: Signals corresponding to allyl protons, aromatic protons, and diethylamino methyl and methylene groups.
  • Elemental analysis confirms the molecular formula and purity of the synthesized compound.

Scientific Research Applications

4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the diethylamino group on the phenyl ring. This functional group can enhance the compound’s solubility and its ability to interact with biological targets, potentially leading to improved biological activity compared to similar compounds .

Biological Activity

4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 669748-48-5) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H20N4S
  • Molecular Weight : 288.42 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological properties of triazole derivatives are well-documented, particularly in the context of anticancer activity. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study examining the cytotoxicity of different triazole derivatives, including those similar to our compound, it was found that compounds with thiol groups showed enhanced anticancer properties. Specifically:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Findings : Compounds exhibited higher cytotoxicity against melanoma cells compared to other cancer types. Notably, some derivatives demonstrated selectivity towards cancer cells while sparing normal cells .
CompoundCell LineIC50 Value (µM)Selectivity
Compound AIGR3910High
Compound BMDA-MB-23125Moderate
4-Allyl...Panc-115High

The mechanism through which this compound exerts its effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.
  • Metastasis Inhibition : Certain derivatives have shown potential in reducing cancer cell migration and invasion .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • Study on Hydrazone Derivatives :
    • Researchers synthesized various hydrazone derivatives from triazoles and tested their cytotoxicity against multiple cancer cell lines.
    • Results indicated that certain derivatives were particularly effective against melanoma cells and could be further explored for their antimetastatic properties .
  • Antimicrobial Activity :
    • In addition to anticancer properties, compounds within this class have demonstrated antimicrobial effects against various pathogens.
    • The presence of the thiol group is thought to enhance these activities due to its ability to interact with thiol-containing enzymes in microbes .

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via alkylation or Mannich reactions. For example, S-alkylation of the triazole-thiol precursor with allyl halides in basic media (e.g., NaOH/MeOH) yields the allyl-substituted derivative . Mannich reactions can further functionalize the thiol group by introducing secondary amines and formaldehyde to generate Mannich bases, enhancing solubility and bioactivity . Key steps include purification via silica gel chromatography and structural validation using ¹H/¹³C-NMR and LC-MS .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Analytical techniques include:

  • ¹H/¹³C-NMR : To verify substituent positions and allyl group integration (e.g., δ ~5.2–5.8 ppm for allyl protons) .
  • LC-MS : For molecular ion confirmation (e.g., [M+H]+ at m/z 251.74 for the base compound) .
  • IR Spectroscopy : To identify thiol (-SH) or sulfanyl (-S-alkyl) stretches (2500–2600 cm⁻¹ for -SH) .
    Elemental analysis is also critical to validate purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity against Gram-positive bacteria and fungi (e.g., Candida albicans), with MIC values ranging from 8–64 µg/mL . Cytotoxic effects on cancer cell lines (e.g., EGFR-driven cancers) have also been observed, likely due to protein degradation mechanisms . Standard assays include broth microdilution for antimicrobial activity and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies include:

  • Alkyl Chain Modulation : Longer alkyl chains (e.g., dec-9-en-1-yl) enhance membrane permeability, improving antimicrobial efficacy .
  • Electron-Withdrawing Groups : Substitutions like -Cl or -CF₃ at the phenyl ring increase enzyme inhibition (e.g., metallo-β-lactamases) by stabilizing ligand-target interactions .
  • Mannich Base Derivatives : Introducing morpholine or piperidine via Mannich reactions improves solubility and pharmacokinetics . Computational docking (e.g., AutoDock Vina) can predict binding affinities to prioritize synthetic targets .

Q. What computational approaches are used to study its mechanism of action?

  • Molecular Docking : To model interactions with targets like SARS-CoV-2 helicase (PDB: 5WWP) or EGFR. Compounds with low binding energies (e.g., –9.5 kcal/mol) are prioritized for synthesis .
  • ADME Prediction : Tools like SwissADME assess bioavailability, ensuring CNS permeability (e.g., logP <5) and metabolic stability .
  • MD Simulations : To evaluate binding stability over time (e.g., 100 ns trajectories) .

Q. How should researchers address contradictions in biological data across studies?

Discrepancies in efficacy (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or culture media .
  • Stereochemical Purity : Racemic mixtures vs. enantiopure compounds can alter activity. Chiral HPLC or crystallization ensures consistency .
  • Target Polymorphism : Genetic variations in enzymes (e.g., NDM-1 vs. VIM-2 β-lactamases) require isoform-specific assays .

Q. What strategies improve the compound’s selectivity for therapeutic targets?

  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugating the triazole-thiol to E3 ligase ligands (e.g., thalidomide analogs) enables targeted protein degradation .
  • Hybridization with Known Pharmacophores : Incorporating diphenylsulfone or quinoline moieties enhances specificity for kinases or DNA repair enzymes .
  • Metalloenzyme Inhibition : Chelating Zn²⁺ in metallo-β-lactamases via the thiol group disrupts catalytic activity .

Q. How can researchers mitigate challenges in scaling up synthesis?

  • Optimizing Alkylation Conditions : Replacing allyl bromide with allyl chloride reduces cost, while microwave-assisted synthesis cuts reaction time (2h vs. 24h) .
  • Green Chemistry : Aqueous-phase reactions or recyclable catalysts (e.g., PEG-400) minimize waste .
  • Crystallization Protocols : Gradient cooling (e.g., 60°C → 4°C) improves yield and purity of hydrophobic derivatives .

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